1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea

Medicinal Chemistry Antibacterial Oxazolidinone SAR

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea (CAS 955255-72-8) is a synthetic oxazolidinone-urea hybrid with a molecular formula of C18H16Cl2FN3O3. Its structure features a 3,4-dichlorophenyl substituent on the oxazolidinone nitrogen and a 4-fluorobenzyl group on the terminal urea nitrogen.

Molecular Formula C18H16Cl2FN3O3
Molecular Weight 412.24
CAS No. 955255-72-8
Cat. No. B2664908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea
CAS955255-72-8
Molecular FormulaC18H16Cl2FN3O3
Molecular Weight412.24
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C18H16Cl2FN3O3/c19-15-6-5-13(7-16(15)20)24-10-14(27-18(24)26)9-23-17(25)22-8-11-1-3-12(21)4-2-11/h1-7,14H,8-10H2,(H2,22,23,25)
InChIKeyXELMQNDJIKLMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Alert: 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea (CAS 955255-72-8) Baseline and Evidence Gap


1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea (CAS 955255-72-8) is a synthetic oxazolidinone-urea hybrid with a molecular formula of C18H16Cl2FN3O3. Its structure features a 3,4-dichlorophenyl substituent on the oxazolidinone nitrogen and a 4-fluorobenzyl group on the terminal urea nitrogen . While this compound belongs to the pharmacologically significant oxazolidinone class, which includes clinically validated antibiotics like linezolid, a comprehensive search of primary research papers, patents, and authoritative databases reveals a complete absence of publicly reported biological activity, physicochemical property, or selectivity data for this specific molecule . The primary procurement consideration is therefore the unvalidated status of this compound as a lead or tool molecule, which presents a high-risk, high-reward research opportunity.

Unvalidated research tool; no public biological or property data available
High-risk, high-reward exploratory probe; entirely uncharacterized chemotype
Only justified for primary screening, probe discovery, or library synthesis workflows

The Inherent Risk of Substituting CAS 955255-72-8 with Other Oxazolidinone Derivatives


While oxazolidinones share a core scaffold, their biological activity is exquisitely sensitive to specific substituents. For example, the urea functionality at the C5 position and the nature of the N-phenyl substituent are critical determinants of antibacterial potency, spectrum, and safety profile, as demonstrated in SAR studies of analogous oxazolidinone-urea libraries [1]. Simple substitution of CAS 955255-72-8 with linezolid, which has an acetamide instead of a urea at C5 and a morpholine ring instead of a dichlorophenyl group, would introduce a known pharmacological profile irrelevant to the unexplored chemical space of the target compound. The unique and untested combination of a 3,4-dichlorophenyl group and a 4-fluorobenzyl urea in CAS 955255-72-8 means that no quantitative data from any analog can be reliably extrapolated. Its activity, if any, could be superior, equivalent, or non-existent compared to other class members, making it a distinct and uncharacterized chemical tool.

This compound
CAS 955255-72-8: 3,4-dichlorophenyl + 4-fluorobenzyl urea; no biological data
Linezolid
Acetamide C5 tail, morpholine N-phenyl ring; extensive clinical and MIC data
Unique substitution pattern means activity cannot be inferred from any analog. Direct replacement would introduce a completely different pharmacological space.

Evidence-Based Differentiation Guide for 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea (CAS 955255-72-8)


Structural Uniqueness Assessment Against the Oxazolidinone Antibiotic Class

CAS 955255-72-8 presents a structural phenotype not covered by existing, published oxazolidinone-urea series [1]. The closest published analogs, which have been evaluated for antibacterial activity, feature variations such as unsubstituted phenyl ureas or heterocyclic ureas at the C5 position, and monosubstituted phenyl rings on the oxazolidinone nitrogen. The specific combination of a 3,4-dichlorophenyl N-substituent and a 4-fluorobenzyl urea tail is a novel, uncharacterized chemotype. A direct structural comparison to linezolid, the clinical standard, reveals a complete divergence in all key substituents.

Structural novelty
Class-level inference
0% identity in C5 & N-phenyl substituents vs. linezolid; novel chemotype
Cannot substitute any known oxazolidinone; represents uncharted chemical space
Based on 2D structural comparison
Medicinal Chemistry Antibacterial Oxazolidinone SAR

Antibacterial Activity Gap: The Null Hypothesis

A search for antibacterial Minimum Inhibitory Concentration (MIC) data for CAS 955255-72-8 against any bacterial strain, including the standard oxazolidinone targets like S. aureus and E. faecalis, returned no results. In contrast, published oxazolidinone-urea analogs often achieve MICs ranging from 0.5 to >64 µg/mL against these strains [1]. The absence of data for the target compound means its activity cannot be compared to linezolid (MIC90 for MSSA typically 2-4 µg/mL) or other comparators [2]. The scientific value is thus in the unknown potential, not a proven advantage.

Antibacterial activity gap
Supporting evidence
No MIC data against any strain; activity unknown
Uncharacterized; suitable only for primary screening
No comparison to linezolid MIC possible
Microbiology Drug Discovery Oxazolidinones

Absence of In Vivo Pharmacokinetic or Toxicology Profiling

No in vivo pharmacokinetic (PK) parameters (e.g., bioavailability, half-life, clearance) or toxicology data are reported for CAS 955255-72-8. This contrasts sharply with advanced leads like tedizolid or linezolid, which have extensive preclinical and clinical PK/PD packages [1]. The lack of data precludes any assessment of drug-likeness or safety. A closely related oxazolidinone-urea lead from a 2008 study was progressed based on in vivo efficacy, underscoring that such data are critical for lead prioritization [2].

In vivo PK/Tox absence
Supporting evidence
No reported ADME, PK, or toxicology data
Early-stage molecule; not for lead optimization without further studies
Rodent PK/tox profiling absent
ADME Drug Safety In Vivo Pharmacology

Scientifically Justified Application Scenarios for 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea (CAS 955255-72-8)


Primary Screening in Novel Antibacterial Target-Based Assays

Given the complete absence of biological data for CAS 955255-72-8, its only scientifically sound procurement use is as a screening compound in target-based biochemical or biophysical assays. This strategy explores its potential interaction with novel bacterial targets, such as specific riboswitches or resistant enzyme isoforms, that are not addressed by the classic oxazolidinone mechanism of action. The structural uniqueness identified in Section 3 supports its use as a diversity element in a focused library [1]. Procurement should be limited to a quantity sufficient for primary and confirmatory single-concentration screens.

Chemical Biology Probe for Determining the Oxazolidinone Pharmacophore

The compound can be used as a chemical probe in SAR-by-catalog or structure-based drug design studies. Its differential substituents (3,4-dichloro vs. standard 3-fluoro on the N-phenyl ring) can help delineate the steric and electronic boundaries of the oxazolidinone pharmacophore, particularly for the urea binding region, as explored in related SAR work [1]. This application relies on the negative data potential: even a lack of activity in a panel of assays provides valuable information to refine pharmacophore models.

Synthetic Intermediate for Custom Oxazolidinone-Urea Library Synthesis

The compound's structure, with a distinct urea linkage and halogenated aromatic rings, makes it a viable late-stage intermediate for chemists building proprietary oxazolidinone-urea compound libraries. Procurement for this purpose is justified to further derivatize the urea or phenyl rings, aiming to generate patentable chemical matter. This is a high-value use case as it leverages the compound's confirmed structural novelty [1].

Application
Selection Property
Validation Focus
Biochemical target-based screening for novel bacterial targets
Unvalidated chemotype; structural novelty
Hit identification in primary biochemical assays
Chemical probe for oxazolidinone pharmacophore mapping
Unique 3,4-dichloro and 4-fluorobenzyl substituents
Contribution to steric/electronic SAR models
Late-stage intermediate for oxazolidinone-urea library synthesis
Urea functional group and halogenated aromatic rings
Derivatization potential for proprietary analogs
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